Cas no 898794-60-0 (3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one)

898794-60-0 structure
Productnaam:3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
- 3-(2,4-DIMETHYLPHENYL)-3',4',5'-TRIFLUOROPROPIOPHENONE
- CTK5G7058
- AG-H-67380
- KB-176942
- 3-(2,4-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)-1-propanone
- MFCD03843706
- DTXSID90644710
- AKOS016021716
- 898794-60-0
-
- MDL: MFCD03843706
- Inchi: InChI=1S/C17H15F3O/c1-10-3-4-12(11(2)7-10)5-6-16(21)13-8-14(18)17(20)15(19)9-13/h3-4,7-9H,5-6H2,1-2H3
- InChI-sleutel: UQIDPGKXPFVICI-UHFFFAOYSA-N
- LACHT: CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C
Berekende eigenschappen
- Exacte massa: 292.10700
- Monoisotopische massa: 292.10749958Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 348
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 1.201
- Kookpunt: 398.5°C at 760 mmHg
- Vlampunt: 215.7°C
- Brekindex: 1.528
- PSA: 17.07000
- LogboekP: 4.53620
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Beveiligingsinformatie
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Douanegegevens
- HS-CODE:2914700090
- Douanegegevens:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206459-1g |
3-(2,4-dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 1g |
£540.00 | 2022-02-28 | |
Fluorochem | 206459-5g |
3-(2,4-dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 5g |
£2025.00 | 2022-02-28 | |
A2B Chem LLC | AH92213-2g |
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 2g |
$1169.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782905-1g |
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 98% | 1g |
¥23562.00 | 2024-04-26 | |
A2B Chem LLC | AH92213-1g |
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
Fluorochem | 206459-2g |
3-(2,4-dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 2g |
£1013.00 | 2022-02-28 | |
A2B Chem LLC | AH92213-5g |
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone |
898794-60-0 | 97% | 5g |
$2291.00 | 2024-04-19 |
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Gerelateerde literatuur
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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